

# Fezagepras Sodium: An Examination of its Investigational Role in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Fezagepras sodium |           |
| Cat. No.:            | B15608665         | Get Quote |

An in-depth analysis of the available preclinical and clinical data on **Fezagepras sodium** (formerly PBI-4050) reveals a complex investigational history. Initially explored for its anti-inflammatory and anti-fibrotic properties, the focus of its development later shifted to nitrogen scavenging before being discontinued. This guide provides a technical overview of the proposed mechanisms of action of Fezagepras and summarizes the key findings from its clinical evaluation.

### Introduction

Fezagepras is a small molecule that was under development by Liminal BioSciences. It was initially investigated for the treatment of idiopathic pulmonary fibrosis (IPF) and hypertriglyceridemia due to its potential anti-inflammatory and anti-fibrotic effects. However, clinical development for these indications was halted.[1][2] Subsequent research explored its potential as a nitrogen-scavenging agent, but this line of investigation was also discontinued after a comparative clinical trial.[3] This document synthesizes the publicly available information regarding the proposed mechanisms of action and clinical trial outcomes for Fezagepras.

## Proposed Anti-Fibrotic and Anti-Inflammatory Mechanism of Action

Fezagepras was designed to modulate the activity of multiple receptors involved in metabolic, inflammatory, and fibrotic processes.[1] The primary targets identified were Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and Peroxisome Proliferator-Activated Receptor alpha







(PPARα).[4] Both of these receptors have been implicated in metabolic control, which is linked to fibrotic processes.[4] Preclinical studies in mouse models of pulmonary fibrosis suggested that Fezagepras could reduce the levels of molecules that promote tissue scarring.[1]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. biospace.com [biospace.com]
- 3. Liminal BioSciences Announces Discontinuation of Fezagepras Development [prnewswire.com]
- 4. Liminal BioSciences Announces First Subject Dosed in Phase 1 Multiple Ascending Dose Clinical Trial of Fezagepras [prnewswire.com]



• To cite this document: BenchChem. [Fezagepras Sodium: An Examination of its Investigational Role in Cellular Processes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608665#fezagepras-sodium-s-role-in-inhibiting-cellular-proliferation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com